3-[3-Ethoxy-4-(2-phenoxy-ethoxy)-phenyl]-acrylic acid
CAS No.: 554423-47-1
Cat. No.: VC6973539
Molecular Formula: C19H20O5
Molecular Weight: 328.364
* For research use only. Not for human or veterinary use.
![3-[3-Ethoxy-4-(2-phenoxy-ethoxy)-phenyl]-acrylic acid - 554423-47-1](/images/structure/VC6973539.png)
Specification
CAS No. | 554423-47-1 |
---|---|
Molecular Formula | C19H20O5 |
Molecular Weight | 328.364 |
IUPAC Name | (E)-3-[3-ethoxy-4-(2-phenoxyethoxy)phenyl]prop-2-enoic acid |
Standard InChI | InChI=1S/C19H20O5/c1-2-22-18-14-15(9-11-19(20)21)8-10-17(18)24-13-12-23-16-6-4-3-5-7-16/h3-11,14H,2,12-13H2,1H3,(H,20,21)/b11-9+ |
Standard InChI Key | SFOZXAJMWIBUNF-PKNBQFBNSA-N |
SMILES | CCOC1=C(C=CC(=C1)C=CC(=O)O)OCCOC2=CC=CC=C2 |
Introduction
Structural Characteristics
Molecular Architecture
The compound’s structure features a central phenyl ring substituted at the 3-position with an ethoxy group () and at the 4-position with a 2-phenoxyethoxy group (). The acrylic acid moiety () is conjugated to the phenyl ring, imparting planar geometry and π-electron delocalization .
Table 1: Key Structural Descriptors
Property | Value | Source |
---|---|---|
Molecular Formula | ||
Molecular Weight | 328.4 g/mol | |
IUPAC Name | (E)-3-[3-ethoxy-4-(2-phenoxyethoxy)phenyl]prop-2-enoic acid | |
SMILES Notation | CCOC1=C(C=CC(=C1)/C=C/C(=O)O)OCCOC2=CC=CC=C2 |
The stereochemistry is defined by the -configuration of the acrylic acid double bond, as indicated by the notation in the SMILES string .
Chemical Properties
Physicochemical Parameters
The compound’s solubility is influenced by its polar functional groups. The acrylic acid moiety enhances solubility in polar aprotic solvents (e.g., DMSO, acetone), while the aromatic and ether groups contribute to limited solubility in nonpolar solvents. Stability studies suggest susceptibility to hydrolysis under acidic or alkaline conditions due to the ester and ether linkages.
Table 2: Predicted Physicochemical Properties
Property | Value/Description | Source |
---|---|---|
LogP (Partition Coefficient) | ~2.8 (estimated) | |
Hydrogen Bond Donors | 1 (acrylic acid -OH) | |
Hydrogen Bond Acceptors | 5 (ether O, carbonyl O) |
Reactivity Profile
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Acid-Base Behavior: The acrylic acid group () deprotonates in basic media, forming a conjugate base .
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Electrophilic Substitution: The electron-rich phenyl ring undergoes nitration or sulfonation at the para position relative to the ethoxy group.
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Oxidation: The allylic position in the acrylic acid chain is prone to oxidation, forming epoxy or diol derivatives.
Synthesis and Purification
Synthetic Pathways
The compound is synthesized via a three-step sequence:
-
Williamson Ether Synthesis: Reaction of 3-ethoxy-4-hydroxyphenylacrylic acid with 2-phenoxyethyl bromide in the presence of to install the phenoxyethoxy group.
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Esterification: Protection of the acrylic acid group as a methyl ester using and .
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Deprotection: Acid-catalyzed hydrolysis of the ester to regenerate the carboxylic acid.
Table 3: Key Reaction Conditions
Step | Reagents/Conditions | Yield (%) |
---|---|---|
1 | 2-Phenoxyethyl bromide, , DMF, 80°C | 65–70 |
2 | , , THF, 0°C | 85–90 |
3 | , , reflux | 95 |
Analytical Validation
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HPLC: Purity >98% confirmed using a C18 column with UV detection at 254 nm.
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Mass Spectrometry: ESI-MS shows ion at 327.1, consistent with the molecular weight .
Applications and Biological Relevance
Medicinal Chemistry
The compound’s structural similarity to anti-inflammatory agents (e.g., COX-2 inhibitors) suggests potential as a lead compound. The phenoxyethoxy group may enhance membrane permeability, while the acrylic acid moiety could modulate enzyme binding.
Materials Science
As a monomer, the compound could polymerize via radical-initiated vinyl addition, forming polyacrylates with tailored thermal and mechanical properties.
Comparison with Structural Analogues
Table 4: Comparative Analysis of Analogues
The additional ethoxy group in the second compound increases molecular weight by 44 g/mol and enhances lipophilicity ().
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